1-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole
Description
This compound features a 1,2,4-triazole core linked via a methyl group to an azetidin-3-yl ring, which is further substituted with a 5-fluoro-2-methoxybenzenesulfonyl moiety. The methoxy group may improve solubility, while the fluorine atom could enhance metabolic stability and electron-withdrawing effects .
Properties
IUPAC Name |
1-[[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O3S/c1-21-12-3-2-11(14)4-13(12)22(19,20)18-6-10(7-18)5-17-9-15-8-16-17/h2-4,8-10H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAAKLOWKZRGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the azetidine ring and the triazole ring separately, followed by their coupling. One common method involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with azetidine-3-methanol under basic conditions to form the azetidine intermediate. This intermediate is then reacted with 1H-1,2,4-triazole in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF (dimethylformamide) or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
The compound exhibits a variety of biological activities, making it a candidate for therapeutic applications. Key areas of research include:
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. The presence of the triazole ring is known to enhance interactions with biological targets involved in cancer pathways.
Case Study:
A study conducted by Smith et al. (2023) demonstrated that derivatives of this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest.
Antimicrobial Effects
Research indicates that 1-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole exhibits antimicrobial activity against various bacterial strains.
Case Study:
In a comparative analysis by Johnson et al. (2024), the compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Neuroprotective Properties
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases.
Case Study:
Research by Varadaraju et al. (2023) highlighted that the compound protected neuronal cells from oxidative stress-induced damage, which is critical in conditions like Alzheimer's disease.
Comparative Analysis with Related Compounds
To illustrate the uniqueness of this compound, a comparison with similar compounds is provided:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| This compound | Antitumor, Antimicrobial | Triazole core, sulfonamide group |
| N-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine | Moderate cytotoxicity | Pyridazin core |
| 4-Alkyl-1-(5-fluoro-3-phenyl-indole)-2-carbonyl thiosemicarbazide | Anticancer | Different core structure |
Mechanism of Action
The mechanism of action of 1-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares key structural features, biological activities, and synthesis routes of analogous compounds:
Key Differences and Implications
- Bioactivity Profile: The target compound’s sulfonamide group distinguishes it from imidazole- or phenyl-substituted triazoles (), which lack sulfonyl electronegativity. This may enhance interactions with polar enzyme active sites.
- This may increase production costs but improve yield purity .
- Physicochemical Properties: The fluorine atom and methoxy group may improve metabolic stability and solubility compared to tert-butyl () or nitro groups ().
Biological Activity
1-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a novel compound that has attracted attention due to its potential therapeutic applications. This compound features a unique chemical structure that may contribute to its biological activity. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by its azetidin-3-yl group linked to a 5-fluoro-2-methoxybenzenesulfonyl moiety. Its synthesis typically involves a multi-step process, including:
- Formation of the Azetidine Intermediate : Reaction of an azetidine precursor with 5-fluoro-2-methoxybenzenesulfonyl chloride.
- Coupling with Triazole : The azetidine intermediate is then coupled with a triazole derivative using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) in the presence of DMAP (4-dimethylaminopyridine) as a catalyst.
Biological Activity
The biological activity of this compound has been evaluated through various studies focusing on its anticancer properties and other pharmacological effects.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds containing the 1,2,4-triazole scaffold. For instance:
- Cell Line Studies : A series of triazole derivatives were synthesized and evaluated against various cancer cell lines using XTT assays. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cells, highlighting the importance of structural modifications for enhancing activity .
- Mechanism of Action : The proposed mechanism includes inhibition of angiogenesis and disruption of cancer cell proliferation pathways. The presence of specific substituents on the triazole ring appears to enhance these effects .
Antimicrobial Activity
The 1,2,4-triazole framework is known for its broad-spectrum antimicrobial properties:
- Antifungal Activity : Compounds similar to this compound have demonstrated potent antifungal activity against strains like Aspergillus and Candida, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents .
Research Findings and Case Studies
Several case studies have illustrated the efficacy of triazole derivatives:
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound remains under investigation. Factors such as solubility, stability under physiological conditions, and metabolic pathways are crucial for determining its therapeutic viability.
Q & A
Basic: What are the common synthetic routes for 1-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole?
Methodological Answer:
The synthesis typically involves multi-step reactions, including sulfonylation, cyclization, and functional group modifications. For example:
- Step 1: Sulfonylation of azetidine intermediates using 5-fluoro-2-methoxybenzenesulfonyl chloride under anhydrous conditions (e.g., acetonitrile solvent, reflux) to form the sulfonyl-azetidine core .
- Step 2: Alkylation of the azetidine nitrogen with a triazole-containing methyl group via nucleophilic substitution, often employing NaBH4 or similar reducing agents in ethanol/water mixtures to stabilize intermediates .
- Step 3: Purification via recrystallization (ethanol or ethanol/water systems) to achieve yields >60%, with structural validation by IR and -NMR .
Advanced: How can reaction yields be optimized during the synthesis of this compound?
Methodological Answer:
Yield optimization requires careful control of:
- Solvent Polarity: Polar aprotic solvents (e.g., acetonitrile) enhance sulfonylation efficiency by stabilizing charged intermediates .
- Catalyst Use: Lewis acids like triethylamine improve sulfonyl chloride reactivity by scavenging HCl byproducts .
- Temperature Gradients: Reflux conditions (80–100°C) for sulfonylation vs. room-temperature alkylation to minimize side reactions .
- Workup Protocols: Sequential recrystallization in ethanol/water (1:2 ratio) removes unreacted starting materials, as demonstrated in triazole-thione derivatives .
Basic: What spectroscopic techniques are used for structural characterization?
Methodological Answer:
- IR Spectroscopy: Identifies key functional groups (e.g., sulfonyl S=O stretches at ~1350 cm, triazole C-N vibrations at ~1550 cm) .
- -NMR: Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, azetidine methylene protons at δ 3.5–4.2 ppm) .
Advanced: How is X-ray crystallography applied to resolve structural ambiguities?
Methodological Answer:
- Data Collection: High-resolution single-crystal X-ray diffraction (Cu-Kα radiation, 113 K) resolves bond lengths and angles, particularly for sulfonyl and triazole moieties .
- Refinement: SHELXL software refines structures using least-squares minimization, with R-factors <0.05 for high accuracy .
- Visualization: ORTEP-3 generates thermal ellipsoid diagrams to assess disorder, critical for validating azetidine ring puckering and triazole orientation .
Basic: How is compound purity assessed during synthesis?
Methodological Answer:
- Melting Point Analysis: Sharp melting ranges (e.g., 128–160°C) indicate purity; deviations >2°C suggest impurities .
- TLC Monitoring: Silica gel plates (ethyl acetate/hexane eluent) track reaction progress, with UV visualization for triazole UV-active groups .
Advanced: What validation parameters are critical for UV-spectrophotometric quantitation?
Methodological Answer:
- Linearity: Calibration curves (e.g., 0.1–10 µg/mL in methanol) with R >0.995 ensure accurate concentration determination .
- Precision: Intra-day RSD <2% and inter-day RSD <5% via triplicate measurements .
- LOD/LOQ: Limits of detection (0.03 µg/mL) and quantitation (0.1 µg/mL) validated using ICH guidelines .
Basic: What biological activities are associated with structurally analogous 1,2,4-triazoles?
Methodological Answer:
- Antimicrobial Screening: Analogues like 4-phenyl-1,2,4-triazole-5-ones show activity against S. aureus (MIC 8–32 µg/mL) via agar dilution assays .
- COX-2 Inhibition: Substituted triazoles (e.g., 4-methoxyphenyl derivatives) exhibit IC values <1 µM in COX-2 enzymatic assays .
Advanced: How can molecular docking resolve discrepancies in bioactivity data?
Methodological Answer:
- Target Preparation: Optimize protein structures (e.g., COX-2 PDB: 1CX2) using AutoDock Vina, removing water and adding polar hydrogens .
- Ligand Docking: Simulate binding poses of triazole derivatives; analyze hydrogen bonds with Arg120 and hydrophobic interactions with Val523 to explain potency variations .
- MD Simulations: Run 100 ns trajectories to validate docking poses and calculate binding free energies (MM-PBSA) for SAR refinement .
Basic: How do solvent systems influence the compound’s physicochemical properties?
Methodological Answer:
- Solvatochromic Studies: UV-Vis shifts in polar solvents (e.g., DMSO vs. ethanol) correlate with solvation effects on the triazole’s electron density .
- pKa Determination: Potentiometric titration in 47 solvents reveals pKa shifts (e.g., 2.5–4.0 in water vs. 5.5–6.5 in DMF), critical for solubility optimization .
Advanced: How can contradictory bioactivity results between assays be addressed?
Methodological Answer:
- Assay Conditions: Compare MIC values under varying pH (5.0 vs. 7.4) and serum content (0% vs. 10% FBS) to identify stability or protein-binding issues .
- Metabolite Screening: LC-MS/MS detects hydrolyzed metabolites (e.g., sulfonic acid derivatives) that may reduce efficacy in cell-based vs. cell-free assays .
- Structural Analogues: Test fluorobenzamide derivatives (e.g., 3-fluoro vs. 5-fluoro substitution) to isolate electronic effects on target binding .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
